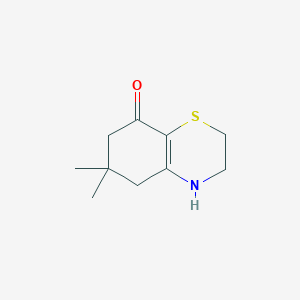
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable ketone or aldehyde under acidic or basic conditions to form the desired benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazine: A related compound with similar structural features.
Benzothiazole: Another sulfur-containing heterocycle with different biological activities.
Thiazolidine: A simpler sulfur-containing ring structure.
Uniqueness
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is unique due to its specific substitution pattern and ring structure, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
89500-73-2 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
6,6-dimethyl-3,4,5,7-tetrahydro-2H-1,4-benzothiazin-8-one |
InChI |
InChI=1S/C10H15NOS/c1-10(2)5-7-9(8(12)6-10)13-4-3-11-7/h11H,3-6H2,1-2H3 |
Clave InChI |
YDOFFHXVJSWLLU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C1)SCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



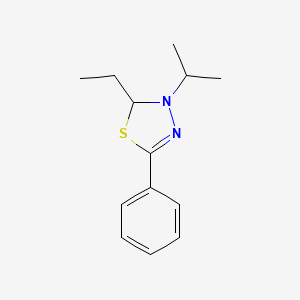
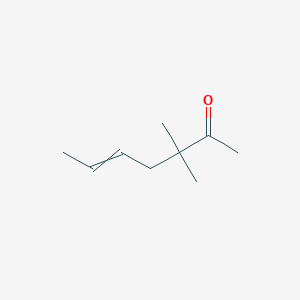
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
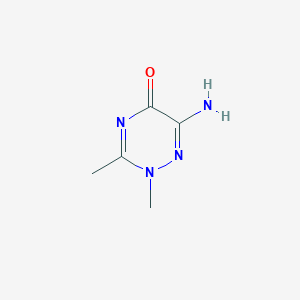
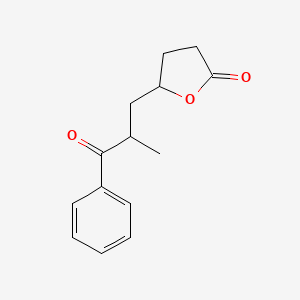

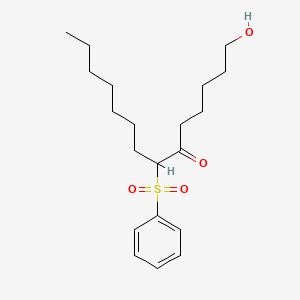


![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
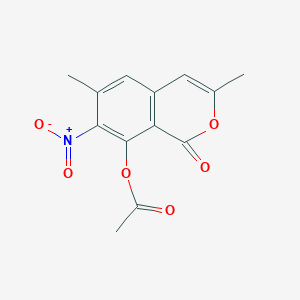
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
